molecular formula C6H13NO B6234709 1-(oxetan-2-yl)propan-1-amine CAS No. 1782896-75-6

1-(oxetan-2-yl)propan-1-amine

Cat. No.: B6234709
CAS No.: 1782896-75-6
M. Wt: 115.17 g/mol
InChI Key: LALICKHNPWZQCK-UHFFFAOYSA-N
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Description

. It is a chiral amine that features a four-membered oxetane ring in its molecular structure.

Preparation Methods

The synthesis of 1-(oxetan-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors to form the oxetane ring. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1-(oxetan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert oxetane derivatives back to their corresponding alcohols or amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.

    Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases, leading to the formation of linear or branched products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(oxetan-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The oxetane ring is a valuable motif in medicinal chemistry due to its ability to modulate the physicochemical properties of drug molecules.

    Synthetic Organic Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in biological studies to investigate the effects of oxetane-containing molecules on biological systems.

    Industrial Applications: In the industry, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(oxetan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(oxetan-2-yl)propan-1-amine can be compared with other similar compounds, such as:

    Azetidine Derivatives: Azetidines are four-membered nitrogen-containing heterocycles that share some structural similarities with oxetanes.

    Epoxides: Epoxides are three-membered oxygen-containing heterocycles that are structurally related to oxetanes.

    Tetrahydrofurans: Tetrahydrofurans are five-membered oxygen-containing heterocycles that are less strained than oxetanes.

The uniqueness of this compound lies in its combination of a chiral amine and an oxetane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1782896-75-6

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(oxetan-2-yl)propan-1-amine

InChI

InChI=1S/C6H13NO/c1-2-5(7)6-3-4-8-6/h5-6H,2-4,7H2,1H3

InChI Key

LALICKHNPWZQCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCO1)N

Purity

95

Origin of Product

United States

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